molecular formula C14H13NOS B2416033 (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide CAS No. 28424-60-4

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide

Cat. No.: B2416033
CAS No.: 28424-60-4
M. Wt: 243.32
InChI Key: WOXGPPWAYYADTP-CMDGGOBGSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.32. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-11-4-6-12(7-5-11)15-14(16)9-8-13-3-2-10-17-13/h2-10H,1H3,(H,15,16)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGPPWAYYADTP-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, also referred to as DM497, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring attached to an acrylamide backbone, which is known for its diverse biological properties. The compound's molecular formula is C13_{13}H13_{13}NOS, and its structure can be represented as follows:

Structure C6H4(CH3) C O C C C O N C6H4S\text{Structure }\quad \text{C}_6\text{H}_4(\text{CH}_3)\text{ C O C C C O N C}_6\text{H}_4\text{S}

Research indicates that DM497 interacts with various molecular targets, primarily focusing on the modulation of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2). The compound exhibits:

  • Positive Allosteric Modulation : DM497 acts as a positive allosteric modulator of the α7 nAChR, enhancing receptor activity.
  • Calcium Channel Inhibition : It has been shown to inhibit the CaV2.2 channels, which play a crucial role in neurotransmitter release and pain signaling pathways .

Antinociceptive Activity

One of the most significant findings regarding DM497 is its antinociceptive properties. Studies have demonstrated that:

  • Pain Models : In mouse models of neuropathic pain induced by streptozotocin (STZ) and oxaliplatin, DM497 significantly reduced pain responses at doses of 3 mg/kg and 10 mg/kg respectively. This effect was observed through behavioral assays measuring pain sensitivity .
  • Mechanistic Insights : The antinociceptive effects were linked to the inhibition of α7 nAChR and CaV2.2 channels, suggesting that DM497 could be a potential therapeutic agent for neuropathic pain management .

Antimicrobial Activity

Preliminary studies also indicate that derivatives of acrylamide compounds similar to DM497 possess antimicrobial properties. For instance, compounds with structural similarities exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in inhibiting bacterial growth .

Study on Neuropathic Pain

In a controlled study involving mice, DM497 was tested for its effects on STZ-induced neuropathic pain. The results indicated a marked reduction in pain levels post-administration, supporting the hypothesis that modulation of nAChRs plays a critical role in pain management . The study utilized electrophysiological techniques to assess the compound's interaction with nAChRs and calcium channels.

Parameter DM497 Dose (mg/kg) Effect on Pain
STZ-induced pain reduction3Significant reduction
Oxaliplatin-induced pain10Significant reduction

Antimicrobial Evaluation

In vitro studies evaluated the antimicrobial efficacy of related compounds, revealing promising results against common bacterial strains. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong potential for further development in antimicrobial therapies .

Scientific Research Applications

Pharmacological Applications

1. Antinociceptive Activity

A significant area of research focuses on the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide. Studies have shown that DM497 exhibits pain-relieving effects in mouse models of neuropathic pain induced by chemotherapeutic agents like oxaliplatin. In a controlled study, DM497 administered at a dose of 10 mg/kg significantly reduced neuropathic pain without affecting motor coordination or exploratory behavior in mice. This suggests that its antinociceptive effects are not confounded by anxiolytic mechanisms .

Neuropharmacological Insights

2. Neurological Effects

Research indicates that compounds structurally related to DM497 can influence anxiety-like behaviors through their interaction with nAChRs. The modulation of these receptors may hold therapeutic potential for anxiety disorders. For instance, studies have demonstrated that related compounds can act as positive allosteric modulators, affecting behavioral outcomes in animal models .

Comparative Studies and Case Evaluations

Study Findings Dosage Model Used
Antinociceptive StudySignificant reduction in neuropathic pain10 mg/kgOxaliplatin-induced mice
Neurological StudyModulation of nAChRs affects anxiety-like behaviorVarious dosesMouse models

Synthesis Overview

  • Formation of Acrylamide Backbone : Reaction with thiophene derivatives.
  • Coupling Reactions : Utilization of palladium-catalyzed methods for introducing aromatic groups.

Future Directions and Research Opportunities

Given its promising pharmacological profile, further research is warranted to explore:

  • The potential for clinical applications in pain management.
  • The exploration of its effects on other neurological conditions.
  • Detailed biochemical pathways involved in its mechanism of action.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The thiophene and p-tolyl groups participate in electrophilic substitutions:

Thiophene Ring Reactivity

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C, yielding nitro derivatives at the 5-position of the thiophene ring.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.

p-Tolyl Group Reactivity

  • Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the para position relative to the methyl group.

Example Reaction :

DM497+HNO3H2SO4,0C5-Nitro-DM497+H2O\text{DM497} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ \text{C}} \text{5-Nitro-DM497} + \text{H}_2\text{O}

Oxidation Reactions

The acrylamide double bond and thiophene sulfur are oxidation-sensitive:

  • Double Bond Epoxidation :
    Reacts with m-chloroperbenzoic acid (mCPBA) in DCM to form an epoxide.

  • Thiophene Oxidation :
    Hydrogen peroxide (H₂O₂) oxidizes the thiophene ring to a sulfoxide or sulfone.

Conditions :

Oxidizing AgentProductTemperature
mCPBAEpoxide0–25°C
H₂O₂ (30%)Thiophene sulfoxide50°C

Transition Metal-Catalyzed Reactions

DM497 undergoes Rh(III)-catalyzed annulation with alkynes, as observed in structurally related acrylamides :

Reaction Scheme :

DM497+AlkyneRh(III) catalyst, DCE, 80°CConjugated 1,3-Enyne\text{DM497} + \text{Alkyne} \xrightarrow{\text{Rh(III) catalyst, DCE, 80°C}} \text{Conjugated 1,3-Enyne}

Key Findings :

  • Catalyzed by [Cp*RhCl₂]₂ (5 mol%)

  • Tolerates electron-withdrawing/donating substituents on the alkyne

  • Yields: 50–80% (GC)

Hydrolysis and Stability

The acrylamide bond is stable under physiological conditions but hydrolyzes under extreme pH:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux cleaves the amide bond, yielding (E)-3-(thiophen-2-yl)acrylic acid and p-toluidine.

  • Basic Hydrolysis :
    NaOH (2M) in ethanol/water (1:1) at 70°C produces the corresponding carboxylate .

Kinetic Data :

ConditionHalf-Life (25°C)
pH 7.4 (buffer)>30 days
pH 1.0~48 hours
pH 13.0~12 hours

Photochemical Reactivity

The conjugated π-system enables [2+2] cycloaddition under UV light (254 nm):

Reaction :

2DM497hνCyclobutane dimer2 \text{DM497} \xrightarrow{h\nu} \text{Cyclobutane dimer}

Conditions :

  • Solvent: Acetonitrile

  • Irradiation time: 6 hours

  • Conversion: ~40% (monitored by TLC)

Q & A

Q. What are the optimal synthetic routes and purification methods for (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide?

The compound is typically synthesized via a multi-step process involving acryloyl chloride coupling with p-toluidine and thiophene derivatives. Key steps include:

  • Reaction conditions : Use of EDCI as a coupling agent in DMF under ice-cooling to minimize side reactions .
  • Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (1:3 ratio) yields high purity (>95%) .
  • Validation : Confirmation via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and mass spectrometry (MS) with [M+H]+^+ peaks matching theoretical molecular weights .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Spectroscopic analysis : 1H^1H NMR (e.g., characteristic acrylamide NH signal at δ 9.8–10.2 ppm) and 13C^{13}C NMR (carbonyl C=O at ~165 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; insoluble in water .
  • Stability : Stable under inert atmospheres but sensitive to prolonged light exposure; store at –20°C in amber vials .

Advanced Research Questions

Q. How does this compound modulate α7 nicotinic acetylcholine receptors (α7 nAChRs), and how can conflicting biological data be resolved?

  • Mechanistic insights : DM497 acts as a positive allosteric modulator (PAM) at α7 nAChRs, increasing agonist-induced currents (EC50_{50} = 3.2 µM). However, co-administration with DM490 (a furan analog) reverses this effect, likely due to competitive binding at the same receptor site .
  • Experimental resolution : Perform radioligand displacement assays (e.g., 3H^3H-MLA binding) and electrophysiological recordings (patch-clamp) to map binding kinetics and functional antagonism .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in acrylamide derivatives targeting GABAA_A receptors?

  • Key substitutions : Thiophene vs. furan rings (e.g., DM497 vs. PAM-2) alter potency (EC50_{50} shifts from 1.8 µM to 3.2 µM) due to differences in π-π stacking and sulfur-mediated hydrophobic interactions .
  • Methodology : Molecular docking (e.g., AutoDock Vina) and mutagenesis studies (e.g., α1/β2 subunit chimeras) to identify critical receptor residues .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Case example : Antinociceptive effects in mice vary due to differences in dosing protocols (e.g., intraperitoneal vs. oral administration). Standardize in vivo assays (e.g., tail-flick test) with pharmacokinetic profiling (plasma half-life = ~2.1 hours) .
  • Meta-analysis : Cross-reference data from receptor-binding studies (IC50_{50}), functional assays, and in vivo models to identify outliers .

Q. What advanced techniques are recommended for characterizing metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Major pathways include thiophene ring oxidation and acrylamide hydrolysis .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products (e.g., p-toluidine via amide bond cleavage) .

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